molecular formula C18H18N2O3 B6377309 4-(3-BOC-Aminophenyl)-2-cyanophenol CAS No. 1261984-58-0

4-(3-BOC-Aminophenyl)-2-cyanophenol

Cat. No.: B6377309
CAS No.: 1261984-58-0
M. Wt: 310.3 g/mol
InChI Key: ACGAMLAEUJUIKG-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-2-cyanophenol is a synthetic organic compound featuring a phenol core substituted with a cyano group at the 2-position and a tert-butoxycarbonyl (BOC)-protected amino group at the 3-position of a phenyl ring attached to the 4-position of the phenol. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates. This compound is pivotal in medicinal chemistry for constructing complex molecules, leveraging its dual functional groups for cross-coupling reactions or as a building block in kinase inhibitor synthesis .

Properties

IUPAC Name

tert-butyl N-[3-(3-cyano-4-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-12(10-15)13-7-8-16(21)14(9-13)11-19/h4-10,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGAMLAEUJUIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)-2-cyanophenol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-cyanophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-cyanophenol depends on its specific application. In organic synthesis, it acts as a building block that can undergo various transformations. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include 2-cyanophenol, 4-(3-BOC-Aminophenyl)phenol, and 2-isocyanophenol.

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Toxicity Class Key Functional Groups
4-(3-BOC-Aminophenyl)-2-cyanophenol C₁₈H₁₈N₂O₃ 310.35* Not reported Not available Phenol, cyano, BOC-amine
2-Cyanophenol C₇H₅NO 119.12 95–98 劇 III Phenol, cyano
4-(3-BOC-Aminophenyl)phenol C₁₇H₁₉NO₃ 285.34 Not reported Not available Phenol, BOC-amine
2-Isocyanophenol C₇H₅NO 119.12 Not reported Not available Phenol, isocyano

*Calculated based on molecular formula.

Key Observations :

  • The BOC group in this compound increases molecular weight and steric bulk compared to 2-cyanophenol.
  • The cyano group in the target compound enhances electrophilicity, unlike 4-(3-BOC-Aminophenyl)phenol, which lacks this moiety .

Chemical Reactivity and Stability

Photostability :

  • UV irradiation studies show that 2-cyanophenol undergoes photoisomerization to 2-isocyanophenol in low-temperature argon matrices, indicating sensitivity to light . The BOC-protected amino group in this compound likely mitigates such reactivity, improving stability for storage and handling.

Acid/Base Sensitivity :

  • The BOC group is labile under acidic conditions (e.g., trifluoroacetic acid), while the cyano group is stable. This contrasts with 2-cyanophenol, which lacks protective groups and may degrade under harsh conditions .

Key Observations :

  • The target compound’s synthesis is more complex, requiring palladium-catalyzed cross-coupling and protective group chemistry, whereas 2-cyanophenol is synthesized via straightforward dehydration .

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